molecular formula C17H15N3OS2 B2592874 N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-03-3

N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2592874
M. Wt: 341.45
InChI Key: ZGCZGTWJKDDLCE-UHFFFAOYSA-N
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Description

“N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle containing nitrogen and sulfur . Nitrogen heterocycles are frequently present in biologically active compounds and play a vital role in modern drug design and discovery .

Scientific Research Applications

  • Glutaminase Inhibition for Cancer Treatment :

    • BPTES, a compound structurally similar to N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has been studied as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). GLS inhibitors are considered for therapeutic potential in cancer treatment. Some analogs showed similar potency to BPTES and improved solubility, indicating potential for cancer therapy applications (Shukla et al., 2012).
  • Anticancer Properties :

    • Compounds structurally related to N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been synthesized and evaluated for anticancer activity. Some of these compounds showed powerful cytotoxic results against breast cancer, comparable to standard treatments (Sraa Abu-Melha, 2021).
  • Antibacterial and Antifungal Activities :

    • A study on thiazole compounds, including derivatives of N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, revealed promising antibacterial and antifungal activities. This highlights its potential in the development of new antimicrobial agents (Mahajan et al., 2008).
  • Antitumor Activities :

    • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar in structure to N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been studied for their antitumor activities. Certain compounds exhibited high selectivity and induced apoptosis in cancer cells, showing their potential as anticancer agents (Evren et al., 2019).
  • Quantum Calculations and Antimicrobial Activity :

    • Research on sulphonamide derivatives, related to N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has shown good antimicrobial activity, with computational calculations providing insight into their structure and reactivity (Fahim & Ismael, 2019).
  • Optoelectronic Properties :

    • Studies on thiazole-based compounds, including those related to N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have explored their optoelectronic properties. This research opens avenues for their application in materials science, particularly in developing conducting polymers with specific electronic properties (Camurlu & Guven, 2015).

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, due to the presence of a nitrogen-containing heterocycle . Further studies could also focus on its synthesis, properties, and safety profile.

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-7-9-13(10-8-12)16-19-17(23-20-16)22-11-15(21)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZGTWJKDDLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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